1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one
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Overview
Description
1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a complex organic compound that features a unique structure combining a naphthyridine core, a piperidine ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one typically involves multicomponent reactions. One common approach is the Friedländer synthesis, which uses a combination of aromatic aldehydes, 2-aminopyridine, and other reagents under specific conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and ring expansion reactions are also employed .
Industrial Production Methods
Industrial production of this compound may involve the use of water-soluble catalysts to facilitate the synthesis in an eco-friendly manner. For example, an iridium catalyst can be used to catalyze the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohols to form the naphthyridine core .
Chemical Reactions Analysis
Types of Reactions
1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the naphthyridine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The naphthyridine core is known to interact with DNA and enzymes, potentially inhibiting their function. The piperidine and indole moieties may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Indole derivatives: Compounds like 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone have similar structural features and biological activities.
Piperidine derivatives: These compounds are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-(5-{[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl}-2,3-dihydro-1H-indol-1-yl)ethan-1-one is unique due to its combination of three distinct moieties, each contributing to its overall biological and chemical properties. This unique structure allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C23H24N4O3S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
1-[5-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C23H24N4O3S/c1-16(28)27-14-10-19-15-20(5-7-22(19)27)31(29,30)26-12-8-17(9-13-26)21-6-4-18-3-2-11-24-23(18)25-21/h2-7,11,15,17H,8-10,12-14H2,1H3 |
InChI Key |
SSBWXRKIMKTJBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=NC5=C(C=CC=N5)C=C4 |
Origin of Product |
United States |
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